Ricinoleate Anion Exhibits 10-Fold Higher Potency Requirement on Depolarized Smooth Muscle Versus Spontaneous Contractions—A Functional Distinction Absent in Oleate and Methyl Ricinoleate
In an in vitro comparative study using guinea-pig ileum, rabbit jejunum, and depolarized rat colon preparations, the ricinoleate anion produced a dose-dependent depression of stimulated smooth muscle contractions (1.25 × 10⁻⁵ to 4 × 10⁻⁴ M) [1]. Critically, this activity was not shared by matching concentrations of oleate, elaidate, linoleate, 12-hydroxystearic acid, 10(9)-hydroxystearate, the methyl ester of ricinoleic acid, or the trans isomer ricinelaidate [1]. On depolarized preparations, ricinoleate-induced depression was much slower in onset and required approximately 10-fold higher concentrations to achieve equivalent responses compared to spontaneously contracting tissues [1].
| Evidence Dimension | Smooth muscle contractility depression (EC50 / concentration-response) |
|---|---|
| Target Compound Data | Ricinoleate: active at 1.25 × 10⁻⁵ to 4 × 10⁻⁴ M on stimulated guinea-pig ileum; required ~10× higher concentration on depolarized tissues for equivalent response. |
| Comparator Or Baseline | Oleate, elaidate, linoleate, 12-hydroxystearic acid, methyl ricinoleate, ricinelaidate: inactive at matching concentrations. |
| Quantified Difference | Ricinoleate active vs. all comparators inactive at equivalent concentrations; 10-fold potency shift between tissue states. |
| Conditions | In vitro isolated organ bath: coaxially stimulated guinea-pig ileum, spontaneously contracting rabbit jejunum, 90 mM K⁺ depolarized guinea-pig taenia coli and rat colon. |
Why This Matters
Demonstrates that the free acid/ricinoleate anion possesses unique pharmacologic activity not present in its methyl ester or structurally similar fatty acids, informing selection for pharmaceutical or mechanistic studies where smooth muscle modulation is intended.
- [1] Stewart JJ, Bass P. Actions of ricinoleic acid and structurally related fatty acids of the gastrointestinal tract. I. Effects on smooth muscle contractility in vitro. J Pharmacol Exp Ther. 1975 Nov;195(2):347-54. PMID: 1185604. View Source
